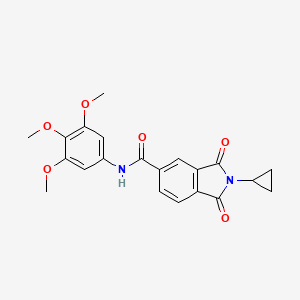![molecular formula C18H17N3O2 B11020315 N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B11020315.png)
N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide, also known by its chemical structure C45H77N3O15S, is a complex organic compound. Its systematic name reflects its structure: it consists of an indole core with an acetylamino group attached to the phenyl ring at position 3. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through chemical reactions. One such route involves the condensation of appropriate starting materials to form the indole core, followed by acetylation of the amino group.
Fermentation-Chemical Synthesis: Alternatively, fermentation processes combined with chemical steps can yield N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide.
Industrial Production:: The industrial production methods typically involve large-scale synthesis using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Reactions::
Acetylation: The amino group undergoes acetylation, resulting in the formation of the acetylamino group.
Oxidation/Reduction: Depending on the reaction conditions, the compound may undergo oxidation or reduction processes.
Substitution: Substitution reactions can occur at various positions on the indole ring.
Acetic Anhydride: Used for acetylation.
Oxidizing/Reducing Agents: Examples include hydrogen peroxide (HO) and metal catalysts.
Lewis Acids/Bases: These play a role in substitution reactions.
Major Products:: The major products depend on the specific reaction and conditions. Acetylation leads to the formation of N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide.
Scientific Research Applications
Medicine: Investigated for potential therapeutic effects due to its structural resemblance to other bioactive compounds.
Chemistry: Used as a reference standard in analytical methods.
Industry: Employed in quality control and research.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide is unique in its structure, similar compounds include related indole derivatives and acetylated amino compounds.
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-12(22)19-14-7-5-8-15(11-14)20-18(23)17-10-13-6-3-4-9-16(13)21(17)2/h3-11H,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
RTIVPYIXJSSRNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11020232.png)
![N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine](/img/structure/B11020233.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11020234.png)
![1,3-dimethyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11020243.png)
![(2S)-4-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]pentanoic acid](/img/structure/B11020247.png)
![3,4-dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone](/img/structure/B11020250.png)


![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11020269.png)
![N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11020288.png)

![(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11020299.png)
![Ethyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11020300.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11020307.png)
